molecular formula C16H16BrClN2O2S B2469820 1-(4-Bromobenzenesulfonyl)-4-(2-chlorophenyl)piperazine CAS No. 289661-66-1

1-(4-Bromobenzenesulfonyl)-4-(2-chlorophenyl)piperazine

Cat. No.: B2469820
CAS No.: 289661-66-1
M. Wt: 415.73
InChI Key: PMNOPKGGKJGWMF-UHFFFAOYSA-N
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Description

1-(4-Bromobenzenesulfonyl)-4-(2-chlorophenyl)piperazine is a useful research compound. Its molecular formula is C16H16BrClN2O2S and its molecular weight is 415.73. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Pharmaceutical Intermediates

  • Research has elucidated synthetic methods for producing compounds related to "1-(4-Bromobenzenesulfonyl)-4-(2-chlorophenyl)piperazine", demonstrating their role as pharmaceutical intermediates. For instance, the preparation of 1-(2,3-dichlorophenyl)piperazine, a compound with similar structural characteristics, involves reactions like alkylation, acidulation, reduction of nitro group, diazotization, substitution, and hydrolysis. These processes highlight the compound's significance in pharmaceutical synthesis and its potential for further modification into valuable therapeutic agents (Li Ning-wei, 2006); (Z. Quan, 2006).

Antimicrobial Activities

  • Novel 1,2,4-Triazole derivatives synthesized from reactions involving primary amines, including those structurally related to "this compound", have been found to possess good to moderate antimicrobial activities against various test microorganisms. This research underscores the potential of such compounds in developing new antimicrobial agents (H. Bektaş et al., 2007).

Enzyme Inhibitory Activity

  • Studies on 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, which are structurally similar to "this compound", have shown these compounds to exhibit significant enzyme inhibitory activity. This includes excellent inhibitory effects against acetyl- and butyrylcholinesterase, highlighting their potential as therapeutic agents for conditions associated with enzyme dysfunction (G. Hussain et al., 2017).

Potential in Drug Discovery for Diabetes and Alzheimer's

  • The synthesis of new multi-functional derivatives of 2-furoic piperazide, akin to "this compound", and their evaluation for inhibitory potential against enzymes like α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) suggest these compounds as promising drug candidates for the treatment of type 2 diabetes and Alzheimer's disease. Their bioactivity potentials were supported by molecular docking studies, indicating a solid foundation for future drug development efforts (M. Abbasi et al., 2018).

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-(2-chlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O2S/c17-13-5-7-14(8-6-13)23(21,22)20-11-9-19(10-12-20)16-4-2-1-3-15(16)18/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNOPKGGKJGWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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